molecular formula C9H14O B1600480 7-Methyl-7-octen-5-YN-3-OL CAS No. 87371-34-4

7-Methyl-7-octen-5-YN-3-OL

Cat. No.: B1600480
CAS No.: 87371-34-4
M. Wt: 138.21 g/mol
InChI Key: NKMIXYCYQYWHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-7-octen-5-YN-3-OL is an organic compound with the chemical formula C10H16O. It is a colorless liquid with a fragrant fruit aroma. This compound is commonly used as a spice ingredient in food, beverages, perfumes, soaps, and other products. Additionally, it serves as an intermediate for the preparation of synthetic spices .

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Methyl-7-octen-5-YN-3-OL can be synthesized through various methods. One common method involves the reaction of the sodium salt of caprylic acid with 3-bromopyridine, followed by reduction and deprotection steps to obtain the target product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts, temperature control, and purification steps to ensure the desired purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-7-octen-5-YN-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Methyl-7-octen-5-YN-3-OL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Methyl-7-octen-5-YN-3-OL involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Octen-5-YN-3-OL: Similar structure but lacks the methyl group at the 7th position.

    7-Methyl-7-octen-5-YN-2-OL: Similar structure but with a hydroxyl group at the 2nd position instead of the 3rd.

Uniqueness

7-Methyl-7-octen-5-YN-3-OL is unique due to its specific structural features, including the presence of a methyl group at the 7th position and a hydroxyl group at the 3rd position. These structural characteristics contribute to its distinct chemical properties and applications .

Properties

IUPAC Name

7-methyloct-7-en-5-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-4-9(10)7-5-6-8(2)3/h9-10H,2,4,7H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMIXYCYQYWHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#CC(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470127
Record name 7-METHYL-7-OCTEN-5-YN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87371-34-4
Record name 7-METHYL-7-OCTEN-5-YN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-7-octen-5-YN-3-OL
Reactant of Route 2
Reactant of Route 2
7-Methyl-7-octen-5-YN-3-OL
Reactant of Route 3
Reactant of Route 3
7-Methyl-7-octen-5-YN-3-OL
Reactant of Route 4
7-Methyl-7-octen-5-YN-3-OL
Reactant of Route 5
Reactant of Route 5
7-Methyl-7-octen-5-YN-3-OL
Reactant of Route 6
Reactant of Route 6
7-Methyl-7-octen-5-YN-3-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.